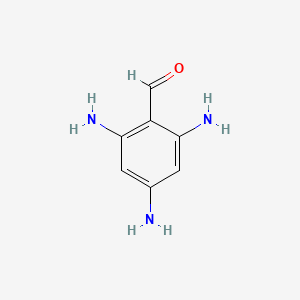
2,4,6-Triaminobenzoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triaminobenzoyl is an organic compound characterized by the presence of three amino groups attached to a benzoyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triaminobenzoyl typically involves the nitration of benzoyl compounds followed by reduction. One common method includes the nitration of benzoyl chloride to form 2,4,6-trinitrobenzoyl chloride, which is then reduced using hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of nitration reactions and the handling of reducing agents.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triaminobenzoyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzoyl compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triaminobenzoyl has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Triaminobenzoyl involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triaminopyrimidine: Shares similar amino group positioning but differs in the ring structure.
2,4,6-Tribromophenol: Contains bromine atoms instead of amino groups, leading to different chemical properties.
2,4,6-Triaminotoluene: Similar structure but with a methyl group attached to the benzoyl ring.
Uniqueness: 2,4,6-Triaminobenzoyl is unique due to its specific arrangement of amino groups, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
477535-26-5 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
2,4,6-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,8-10H2 |
InChI-Schlüssel |
LMULYWVYCTZZIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)C=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


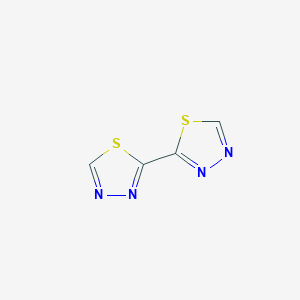
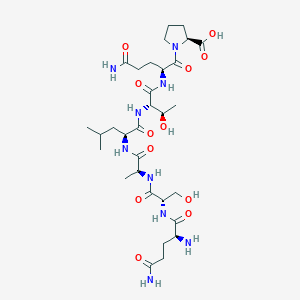
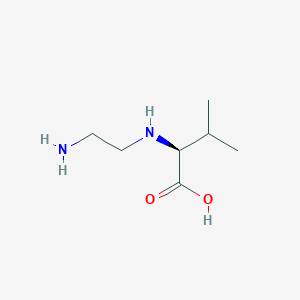

![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
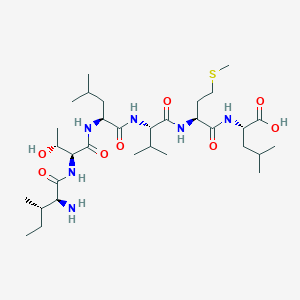
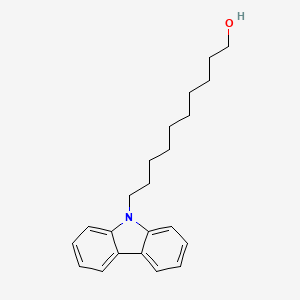

![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
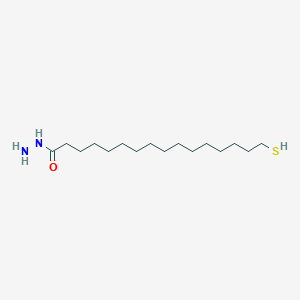
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)
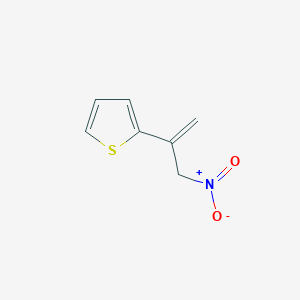
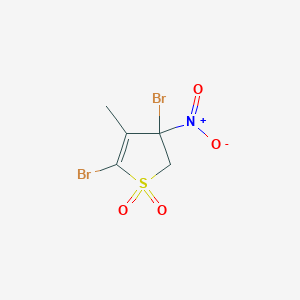
![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
